Home > Products > Screening Compounds P137178 > 1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole
1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole - 2548998-00-9

1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole

Catalog Number: EVT-6591132
CAS Number: 2548998-00-9
Molecular Formula: C13H12F3N7
Molecular Weight: 323.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline, also known as PF-04254644, is a potent and selective inhibitor of the receptor tyrosine kinase c-Met. [] It demonstrated high selectivity for c-Met in preclinical studies but was also identified as a pan-phosphodiesterase (PDE) family inhibitor. [] This off-target activity led to undesirable cardiovascular effects in rats, ultimately leading to the termination of its development as a preclinical candidate. []

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Relevance: This compound shares the same [, , ]triazolo[4,3-b]pyridazine core and 1-methyl-1H-pyrazol-4-yl substituent at the 6-position with PF-04254644. It differs from both PF-04254644 and 1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole in its 3-position substituent, which is a quinoline ring directly attached to the triazolopyridazine core via a thioether linkage. The presence of this thioether linkage is crucial for its metabolism by AO and subsequent toxicity.

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: 7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine, designated as L-838,417, acts as a partial agonist at specific subtypes of GABAA receptors, notably those lacking the α1 subunit. [, ] This selectivity profile distinguishes it from traditional benzodiazepines and suggests its potential as an anxiolytic agent with a reduced risk of sedation or physical dependence. []
  • Relevance: Although L-838,417 belongs to the same [, , ]triazolo[4,3-b]pyridazine class as the target compound, it bears distinct substitutions that impart different pharmacological properties. Specifically, L-838,417 features a 1,1-dimethylethyl group at the 7-position, a 2-methyl-2H-1,2,4-triazol-3-ylmethoxy group at the 6-position, and a 2,5-difluorophenyl group at the 3-position, unlike the target compound's trifluoromethyl and azetidine substituents. These structural variations contribute to L-838,417's interaction with GABAA receptors, highlighting the versatility of the triazolopyridazine scaffold in targeting diverse pharmacological targets.

3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL218,872)

  • Compound Description: 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine, commonly referred to as CL218,872, acts as a selective agonist at GABAA receptors containing the α1 subunit. [, ] This selectivity makes it a valuable tool for investigating the roles of specific GABAA receptor subtypes in mediating the effects of drugs like ethanol and benzodiazepines. []

6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

  • Compound Description: 6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one, known as SL651498, displays functional selectivity for certain subtypes of GABAA receptors, particularly those containing α2 and α3 subunits, while exhibiting lower efficacy at α1 and α5 subtypes. [] This selective GABAA receptor modulation profile suggests its potential as an anxiolytic with a reduced likelihood of inducing sedation or physical dependence compared to traditional benzodiazepines. []

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine core with the target compound. Notably, both compounds have a substituent at the 6-position of the triazolopyridazine ring. While the target compound has a trifluoromethyl group at the 3-position, Compound 1 has a 3-methylisothiazol-5-yl group at the same position. This comparison highlights the influence of different substituents on the bioactivation potential and metabolic fate of triazolopyridazine derivatives.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: 7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine, designated as Compound 2, represents an attempt to mitigate the bioactivation liability observed with Compound 1 while preserving its c-Met inhibitory activity. [] Despite shifting the primary metabolic pathway towards the naphthyridine ring alkoxy substituent, Compound 2 still exhibited glutathione conjugation and covalent binding in vitro and in vivo, suggesting continued bioactivation potential, although to a lesser extent than Compound 1. []
  • Relevance: Compound 2 retains the [, , ]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine core structure of Compound 1, including the 3-methylisothiazole ring that was identified as a potential metabolic liability. The primary structural difference lies in the replacement of the 7-methoxy group with a 7-(2-methoxyethoxy) substituent. This modification aimed to redirect metabolism away from the isothiazole ring. Despite this effort, Compound 2 still exhibited bioactivation, suggesting that the isothiazole ring remains a structural alert for potential toxicity.
Overview

1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole is a complex organic compound characterized by the presence of multiple functional groups, including an imidazole ring, a triazole ring, and a trifluoromethyl group. Its molecular formula is C15H13F3N6C_{15}H_{13}F_3N_6 with a molecular weight of approximately 337.30 g/mol. This compound belongs to a class of heterocyclic compounds that are often explored for their potential pharmacological applications.

Source and Classification

The compound can be sourced from various chemical suppliers and is classified under organic compounds with significant interest in medicinal chemistry due to its structural features that may confer biological activity. The presence of the trifluoromethyl group is particularly noteworthy as it can enhance the lipophilicity and metabolic stability of the molecule.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole typically involves multi-step synthetic routes that may include:

  1. Formation of the Triazole Ring: This could involve cyclization reactions using appropriate precursors containing azole functionalities.
  2. Azetidine Formation: The azetidine moiety may be synthesized through cyclization of suitable amines and carbonyl compounds.
  3. Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic fluorination or by using trifluoromethylating agents.
  4. Final Coupling Reaction: The final step usually involves coupling the imidazole with the azetidine derivative to form the target compound.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole features:

  • Imidazole Ring: A five-membered aromatic ring containing two nitrogen atoms.
  • Triazole Ring: A five-membered ring with three nitrogen atoms contributing to its unique chemical properties.
  • Azetidine Ring: A four-membered saturated ring that adds to the compound's complexity.
  • Trifluoromethyl Group: Enhances biological activity and influences physicochemical properties.

The InChI for this compound is provided as follows:

InChI 1S C15H13F3N6 c1 9 18 22 9 10 7 23 8 10 12 3 2 11 19 20 13 14 15 16 17 24 11 21 12 h2 5 10H 6 8H2 1H3\text{InChI 1S C15H13F3N6 c1 9 18 22 9 10 7 23 8 10 12 3 2 11 19 20 13 14 15 16 17 24 11 21 12 h2 5 10H 6 8H2 1H3}

This structural information is crucial for understanding its reactivity and potential interactions in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of this compound is influenced by its functional groups:

  1. Nucleophilic Substitution: The azetidine nitrogen can participate in nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The imidazole and triazole rings can undergo electrophilic substitutions due to their electron-rich nature.
  3. Fluorination Reactions: The trifluoromethyl group can engage in various fluorination reactions that modify the compound's reactivity profile.

These reactions are essential for further derivatization to explore structure–activity relationships in pharmacological studies .

Mechanism of Action

Process and Data

  • Enzyme Inhibition: Compounds like this may inhibit enzymes involved in disease pathways.
  • Receptor Modulation: They may act as agonists or antagonists at specific receptor sites.

Further research would be necessary to elucidate the precise mechanism of action for this specific compound .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties include:

  • Molecular Weight: 337.30 g/mol
  • Molecular Formula: C15H13F3N6C_{15}H_{13}F_3N_6

These properties are influenced by the trifluoromethyl group which enhances lipophilicity and alters solubility profiles. The stability of the compound under various conditions (pH, temperature) is also an important consideration for its application in medicinal chemistry.

Applications

Scientific Uses

The potential applications of 1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole include:

  1. Pharmaceutical Development: Due to its structural complexity and potential bioactivity, it may serve as a lead compound in drug discovery efforts targeting various diseases.
  2. Research Reagents: It could be used in biochemical assays to study enzyme function or receptor interactions due to its unique functional groups.

Properties

CAS Number

2548998-00-9

Product Name

1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole

IUPAC Name

6-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C13H12F3N7

Molecular Weight

323.28 g/mol

InChI

InChI=1S/C13H12F3N7/c14-13(15,16)12-19-18-10-1-2-11(20-23(10)12)22-6-9(7-22)5-21-4-3-17-8-21/h1-4,8-9H,5-7H2

InChI Key

QILLUJSFBDSQRK-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)CN4C=CN=C4

Canonical SMILES

C1C(CN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)CN4C=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.